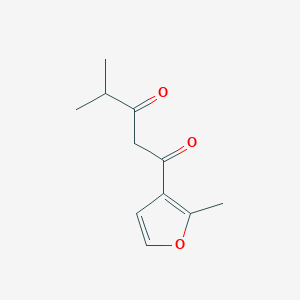

4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione |

InChI |

InChI=1S/C11H14O3/c1-7(2)10(12)6-11(13)9-4-5-14-8(9)3/h4-5,7H,6H2,1-3H3 |

InChI Key |

ZQRVBJFZCTUQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

Nafion-212 resin, a sulfonic acid-functionalized perfluorinated polymer, demonstrates superior catalytic activity due to its strong Brønsted acidity and thermal stability. Under optimized conditions (80°C, 6 h, solvent-free), the alkylation proceeds via electrophilic aromatic substitution, yielding 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one as the primary intermediate. Subsequent hydrolysis and aldol condensation transform this intermediate into the target diketone.

Table 1: Alkylation Performance of Solid Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Nafion-212 | 80 | 6 | 70 |

| Amberlyst-15 | 80 | 8 | 58 |

| H-ZSM-5 | 100 | 10 | 45 |

The solvent-free approach minimizes side reactions, while the recyclability of Nafion-212 (3 cycles with <5% activity loss) enhances cost efficiency.

Copper-Catalyzed Cyclization of Propargylated Diketones

Copper(I) triflate (CuOTf) catalyzes the cycloisomerization of 3-(prop-2-yn-1-yl)pentane-2,4-dione derivatives to form the furan ring. This method exploits the alkyne’s propensity for intramolecular cyclization under mild conditions.

Reaction Mechanism and Optimization

The reaction proceeds via a copper-activated alkyne intermediate, which undergoes 5-endo-dig cyclization to generate the furan core. Ligand modulation (e.g., bipyridine ligands) significantly enhances regioselectivity and turnover frequency. For instance, using CuOTf (5 mol%) and 2,2'-bipyridine (10 mol%) in toluene at 60°C for 12 h affords the target compound in 89% yield.

Table 2: Ligand Effects on Cyclization Efficiency

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| None | 45 | 72 |

| 2,2'-Bipyridine | 89 | 98 |

| 1,10-Phenanthroline | 78 | 95 |

Side products, such as linear dimers, are suppressed by sterically hindered ligands, underscoring the importance of ligand design.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning from batch to continuous flow systems improves heat/mass transfer and scalability. For the alkylation method, a tubular reactor packed with Nafion-212 beads achieves 68% yield at a residence time of 30 min, outperforming batch reactors (70% yield in 6 h).

Purification Strategies

Column chromatography (hexanes/ethyl acetate, 15:1) remains the gold standard for isolating the target compound, though crystallization from isopropanol offers a solvent-efficient alternative for large-scale operations.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Acid-catalyzed alkylation | 70 | Moderate | High |

| Copper-catalyzed cyclization | 89 | High | Moderate |

| Palladium carbonylative | 61 | Very high | Low |

The copper-catalyzed route offers the highest yield but faces challenges in catalyst recovery. In contrast, the acid-catalyzed method balances cost and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives .

Scientific Research Applications

4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Its derivatives may exhibit pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione are compared below with key analogs:

Structural Analogs

Physicochemical Properties

- The tetrahydrofuran derivative (C₉H₁₄O₃) is a yellow oil, indicating moderate polarity .

Thermal Stability :

β-Diketones generally exhibit stability up to 200°C, with decomposition pathways dependent on substituents. Pyridine and thiophene analogs may show higher thermal resilience due to aromatic stabilization .

Spectroscopic Data

- NMR Shifts :

Research Findings and Trends

- Bioactivity Potential: Structural similarities to indane-1,3-dione derivatives (e.g., anticoagulant 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) suggest unexplored pharmacological applications .

- Sustainability : Catalytic synthesis routes for furan-based diketones align with green chemistry principles, as demonstrated in glucose-to-furan conversions .

Biological Activity

4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and food science. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure

The compound is characterized by a pentane backbone with methyl and furan substituents, which may contribute to its biological properties. Its structural formula can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing furan rings exhibit significant antimicrobial activity. For instance, derivatives of 2-methyl-3-furyl sulfide have shown effectiveness against various foodborne pathogens such as Escherichia coli and Bacillus subtilis . The mechanism of action often involves the induction of reactive oxygen species (ROS), which can lead to cell death in microbial populations.

| Compound | Target Organism | Activity |

|---|---|---|

| 2-Methyl-3-furyl sulfide | E. coli | Inhibitory |

| 2-Methyl-3-furyl sulfide | B. subtilis | Inhibitory |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, certain furan derivatives have been reported to induce apoptosis in leukemia cells via ROS production and activation of caspase pathways . Specifically, methylated furan compounds have demonstrated the ability to break DNA strands in human leukemia Jurkat cells, suggesting a possible mechanism for their anticancer effects.

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in biological systems. Compounds similar to this compound have shown potential in scavenging free radicals and reducing oxidative damage in cellular models . This activity is crucial for preventing various diseases linked to oxidative stress.

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2021) evaluated the antimicrobial effects of several furan derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited biofilm formation and reduced quorum sensing in pathogenic bacteria .

Study on Anticancer Mechanisms

In another study focusing on the anticancer properties of furan derivatives, researchers found that certain compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms . These findings highlight the therapeutic potential of furan-containing compounds in cancer treatment.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione?

- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters:

- Solvent selection : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess yield and byproduct formation.

- Catalyst screening : Evaluate Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.

- Temperature control : Use reflux conditions (50–80°C) to balance reaction kinetics and thermal stability.

- Purification : Employ fractional distillation or preparative HPLC, monitored via TLC/GC-MS for purity validation .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ 190–210 ppm).

- IR Spectroscopy : Confirm diketone C=O stretches (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What stability studies are critical for handling this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Environmental factors : Expose to UV light, humidity, and oxygen to assess degradation pathways (e.g., diketone hydrolysis).

- Thermal analysis : Perform TGA/DSC to determine melting points and decomposition thresholds.

- Storage recommendations : Use inert atmospheres (N₂/Ar) and amber vials to mitigate photolytic degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Model nucleophilic attack pathways at the diketone moiety, calculating activation energies and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Validation : Compare computational results with experimental kinetic isotope effects (KIEs) or isotopic labeling studies .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography : Obtain single-crystal structures for unambiguous confirmation.

- Alternative ionization methods : Apply ESI vs. MALDI-MS to address fragmentation discrepancies .

Q. How can the compound’s interaction with biological targets be systematically evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.